![molecular formula C3H2Cl2N2S B1659516 2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole CAS No. 65647-54-3](/img/structure/B1659516.png)
2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole
Overview
Description
2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole is used as a pharmaceutical and agrochemical intermediate . It is also used as an intermediate in the synthesis of insecticides Thiamethoxam and Clothianidin . It is also useful in the synthesis of Ritonavir, a second-generation anti-AIDS drug and a selective HIV protease inhibitor .
Synthesis Analysis
The synthesis of 2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole involves a process where 2 to 20 moles of chlorine per mole of allyl isothiocyanate are added at temperatures from 0 °C to 150 °C optionally in a diluent which is inert under the reaction conditions .Molecular Structure Analysis
The molecular formula of 2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole is C4H3Cl2NS and its molecular weight is 168.04 .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole include its preparation through a process characterized by adding 2 to 20 moles of chlorine per mole of allyl isothiocyanate . It can also be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .Physical And Chemical Properties Analysis
The physical state of 2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole at 20 deg.C is solid . It is stored under inert gas at a temperature of 0-10°C . It is moisture sensitive .Safety And Hazards
properties
IUPAC Name |
2-chloro-5-(chloromethyl)-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2N2S/c4-1-2-6-7-3(5)8-2/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUVCSPPMPTQHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(S1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617062 | |
Record name | 2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole | |
CAS RN |
65647-54-3 | |
Record name | 2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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